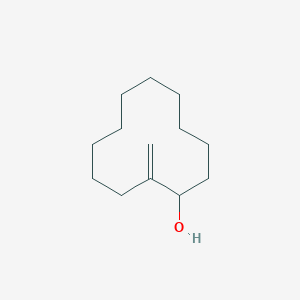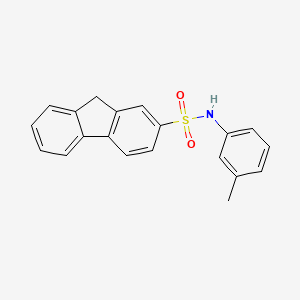
5-Methylazepan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylazepan-4-ol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a hydroxyl group at the fourth position and a methyl group at the fifth position distinguishes it from other azepane derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-Methylazepan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-Methylazepan-4-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 5-Methylazepane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Methylazepan-4-one
Reduction: 5-Methylazepane
Substitution: Various substituted azepane derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methylazepan-4-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the azepane ring system into target compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Methylazepan-4-ol depends on its interaction with molecular targets. It may act as an agonist or antagonist for specific receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
- 1-Methylazepan-4-ol
- 5-Methylazepan-4-one
- Azepane
Comparison: 5-Methylazepan-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the azepane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
5-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-2-4-8-5-3-7(6)9/h6-9H,2-5H2,1H3 |
Clé InChI |
JKGYQDRFCVQWHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)





![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)

![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)


